![molecular formula C₁₈H₁₃D₆Cl₂NS B1146955 氯丙噻嗪-d6(盐酸盐) CAS No. 1246832-91-6](/img/structure/B1146955.png)
氯丙噻嗪-d6(盐酸盐)
描述
(E/Z)-Chlorprothixene-d6 Hydrochloride is a deuterated form of Chlorprothixene, a typical antipsychotic drug belonging to the thioxanthene class. This compound is used primarily in scientific research to study the pharmacokinetics and metabolism of Chlorprothixene due to the presence of deuterium atoms, which provide a distinct mass spectrometric signature .
科学研究应用
Pharmacological Research
Chlorprothixene, including its deuterated form (E/Z)-Chlorprothixene-d6, is primarily used in the study of antipsychotic medications. Its pharmacodynamics involve blocking dopamine D1 and D2 receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders. The deuterated version allows for more precise tracking of metabolic pathways and interactions within biological systems.
Key Findings:
- Mechanism of Action : Chlorprothixene acts by inhibiting dopaminergic pathways, which can be studied using (E/Z)-Chlorprothixene-d6 to understand its pharmacokinetics better .
- Comparative Studies : Research indicates that low-dose chlorprothixene may carry risks for cardiometabolic events compared to other antipsychotics like quetiapine, making it vital to explore these differences through isotope studies .
Toxicology Studies
The use of (E/Z)-Chlorprothixene-d6 Hydrochloride in toxicology allows researchers to trace the effects of chlorprothixene on metabolic processes and potential side effects. This is particularly important given the concerns regarding its association with diabetes and cardiovascular risks.
Case Study Insights:
- A nationwide cohort study indicated that low-dose chlorprothixene usage correlates with increased risks of diabetes and major adverse cardiovascular events (MACE). These findings underscore the importance of understanding the compound's safety profile through detailed toxicological assessments .
Metabolic Pathway Analysis
The incorporation of deuterium in (E/Z)-Chlorprothixene-d6 Hydrochloride enhances the sensitivity of analytical methods such as mass spectrometry. This allows for detailed studies on how chlorprothixene is metabolized in the body.
Applications:
- Isotope Labeling : The stable isotope labeling helps differentiate between endogenous compounds and administered drugs, facilitating clearer insights into drug metabolism and excretion profiles.
- Pharmacokinetics : By analyzing the metabolic pathways of (E/Z)-Chlorprothixene-d6, researchers can better understand its half-life, bioavailability, and interaction with other medications.
Clinical Implications
Research into (E/Z)-Chlorprothixene-d6 Hydrochloride also extends to clinical implications regarding treatment regimens for patients with mental health disorders. Understanding the pharmacological effects and potential risks associated with chlorprothixene can lead to improved therapeutic strategies.
Clinical Observations:
- A study showed that chlorprothixene use could lead to significant adverse effects when compared to other antipsychotics, emphasizing the need for careful patient monitoring when prescribing this medication .
Table 1: Pharmacodynamic Profile Comparison
Receptor Type | Chlorprothixene | Quetiapine | Olanzapine | Clozapine |
---|---|---|---|---|
D2 | 5.6 | 770 | 20 | 210 |
5-HT1A | 138 | 300 | 610 | 160 |
5-HT2C | 4.5 | 3500 | 4.1 | 4.8 |
α2 | 186 | 80 | 280 | 158 |
H1 | 3.8 | 19 | 0.1 | 3.1 |
M3 | 22 | 1320 | 126 | 109 |
Table 2: Risk Assessment of Low-Dose Chlorprothixene Use
Outcome | Hazard Ratio (HR) | Confidence Interval (CI) |
---|---|---|
Diabetes | 1.16 | (1.08–1.25) |
Major Adverse Cardiovascular Events (MACE) | 1.12 | (1.04–1.21) |
Stroke | 1.21 | (1.06–1.37) |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-Chlorprothixene-d6 Hydrochloride involves the incorporation of deuterium atoms into the Chlorprothixene molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of (E/Z)-Chlorprothixene-d6 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the yield and purity of the final product. Quality control measures, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the correct incorporation of deuterium atoms and the desired stereochemistry .
化学反应分析
Types of Reactions
(E/Z)-Chlorprothixene-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to yield deuterated analogs of reduced Chlorprothixene.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions include deuterated analogs of Chlorprothixene sulfoxides, sulfones, and various substituted derivatives .
作用机制
(E/Z)-Chlorprothixene-d6 Hydrochloride exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action leads to a decrease in the release of hypothalamic and hypophyseal hormones and affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . The compound also exhibits strong blocking effects on 5-HT2, D3, histamine H1, muscarinic, and alpha1 adrenergic receptors .
相似化合物的比较
Similar Compounds
Chlorprothixene: The non-deuterated form of (E/Z)-Chlorprothixene-d6 Hydrochloride, used as an antipsychotic drug.
Flupenthixol: Another thioxanthene derivative with similar antipsychotic properties.
Thiothixene: A thioxanthene antipsychotic with a different substitution pattern on the thioxanthene ring.
Uniqueness
The uniqueness of (E/Z)-Chlorprothixene-d6 Hydrochloride lies in the incorporation of deuterium atoms, which provides a distinct mass spectrometric signature. This feature makes it an invaluable tool in pharmacokinetic and metabolic studies, allowing for precise tracking and analysis of the compound in biological systems .
生物活性
(E/Z)-Chlorprothixene-d6 Hydrochloride is a deuterated form of chlorprothixene, a typical antipsychotic belonging to the thioxanthene class. This compound is primarily used in the management of various mental health disorders due to its dopaminergic and serotonergic activity. The biological activity of chlorprothixene, including its mechanism of action, pharmacodynamics, and associated risks, has been the focus of numerous studies.
Chlorprothixene exerts its pharmacological effects primarily through the blockade of several neurotransmitter receptors in the brain:
- Dopamine Receptors : It acts as an antagonist at postsynaptic mesolimbic D1 and D2 receptors, which are implicated in the modulation of mood and behavior.
- Serotonin Receptors : The compound also antagonizes 5-HT2 receptors, contributing to its antipsychotic effects.
- Histamine and Muscarinic Receptors : Chlorprothixene blocks H1 histamine receptors and muscarinic acetylcholine receptors, which may lead to sedation and other side effects .
Pharmacological Profile
The pharmacological profile of chlorprothixene is similar to that of other atypical antipsychotics like olanzapine and clozapine. However, it has a lower potency compared to chlorpromazine . The following table summarizes key pharmacokinetic properties:
Property | Value |
---|---|
Molecular Formula | C18H19Cl2NS |
Half-life | 8 to 12 hours |
Absorption | Incomplete bioavailability |
Metabolism | Hepatic |
Protein Binding | Not specified |
Biological Activity and Clinical Studies
Recent studies have investigated the biological activity of chlorprothixene, particularly its association with cardiometabolic risks. A significant study analyzed the relationship between chlorprothixene use and the incidence of diabetes and major adverse cardiovascular events (MACE) among users in Denmark from 2000 to 2017. Key findings include:
- Increased Risk of Diabetes : Low-dose chlorprothixene was associated with a higher risk of developing diabetes (HR: 1.16; 95% CI: 1.08–1.25) compared to low-dose quetiapine .
- Cardiovascular Risks : The study also reported an increased risk for MACE (HR: 1.12; 95% CI: 1.04–1.21) and stroke (HR: 1.21; 95% CI: 1.06–1.37) among chlorprothixene users .
Case Studies
A case-control analysis nested within a larger cohort study provided further insights into the cumulative dose-response relationship for chlorprothixene:
- Cumulative Dose Effects :
These findings highlight the importance of monitoring metabolic health in patients prescribed chlorprothixene.
属性
IUPAC Name |
(3E)-3-(2-chlorothioxanthen-9-ylidene)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNS.ClH/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18;/h3-4,6-10,12H,5,11H2,1-2H3;1H/b14-7+;/i1D3,2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKRLOSRDGPEJR-YOJILZGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC/C=C/1\C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747354 | |
Record name | (3E)-3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-bis[(~2~H_3_)methyl]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246832-91-6 | |
Record name | (3E)-3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-bis[(~2~H_3_)methyl]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1246832-91-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。